Aranidipine, (S)-

Description

BenchChem offers high-quality Aranidipine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aranidipine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

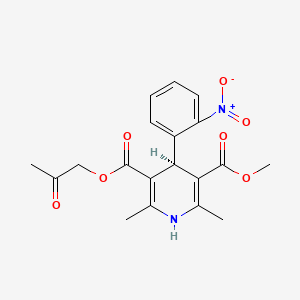

Structure

3D Structure

Properties

CAS No. |

148372-44-5 |

|---|---|

Molecular Formula |

C19H20N2O7 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1 |

InChI Key |

NCUCGYYHUFIYNU-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Pharmacological Profile of (S)-Aranidipine's Active Metabolites: M-1α and M-1β

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Aranidipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension. Following administration, (S)-Aranidipine is metabolized into several compounds, among which the M-1α and M-1β metabolites have been identified as pharmacologically active.[1][2] These metabolites contribute significantly to the overall therapeutic effect and long-lasting action of the parent drug. This technical guide provides a comprehensive overview of the pharmacological profile of M-1α and M-1β, detailing their mechanism of action, binding kinetics, and functional effects on vascular smooth muscle. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.

Core Pharmacological Attributes

The primary mechanism of action for M-1α and M-1β, consistent with other dihydropyridine derivatives, is the blockade of L-type calcium channels in vascular smooth muscle cells.[2][3][4] This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, resulting in vasodilation and a subsequent reduction in blood pressure.[3][4]

While qualitatively similar to the parent compound, M-1α and M-1β exhibit distinct quantitative pharmacological properties. Notably, their binding affinity for the dihydropyridine receptor is lower than that of (S)-aranidipine, and their potency in inhibiting calcium uptake is also reduced.[1] However, a key characteristic of these metabolites is their slower binding kinetics, which is thought to be a major contributor to the sustained in vivo vasodilatory effect of aranidipine.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for M-1α and M-1β in comparison to (S)-aranidipine and other relevant dihydropyridines. It is important to note that while the primary research indicates larger dissociation constants (Kd) and smaller association/dissociation rate constants for the metabolites compared to reference compounds, the precise numerical values from the definitive study by Miyoshi et al. (1997) are not publicly available in the retrieved search results. The tables therefore reflect the qualitative relationships reported in the literature.

Table 1: Dihydropyridine Receptor Binding Affinity

| Compound | Tissue Source | Radioligand | Kd (Dissociation Constant) | Bmax (Maximum Binding Sites) |

| M-1α | Porcine Heart Membranes | [3H]M-1α | Larger than Aranidipine & Nitrendipine | Similar to Aranidipine & Nitrendipine |

| M-1β | Porcine Heart Membranes | [3H]M-1β | Larger than Aranidipine & Nitrendipine | Similar to Aranidipine & Nitrendipine |

| (S)-Aranidipine | Porcine Heart Membranes | [3H]Aranidipine | Reference | Reference |

| Nitrendipine | Porcine Heart Membranes | [3H]Nitrendipine | Reference | Reference |

Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.

Table 2: Binding Kinetics at the Dihydropyridine Receptor

| Compound | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) |

| M-1α | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |

| M-1β | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |

| (S)-Aranidipine | Significantly smaller than Nitrendipine | Significantly smaller than Nitrendipine |

| Nitrendipine | Reference | Reference |

Data is based on qualitative descriptions from Miyoshi et al., 1997.[1] Precise values are not available in the cited literature.

Table 3: Functional Activity in Vascular Tissue

| Compound | Assay | Tissue | Effect | Potency |

| M-1α | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Less potent than Aranidipine |

| M-1β | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Less potent than Aranidipine |

| M-1α & M-1β | Vasodilation (Femoral Blood Flow) | Anesthetized Dogs | Increase in femoral blood flow | Required 3x higher dose than Aranidipine |

| (S)-Aranidipine | 45Ca2+ Uptake Inhibition | Isolated Guinea Pig Aorta | Inhibition of stimulated Ca2+ uptake | Reference |

| (S)-Aranidipine | Vasodilation (Femoral Blood Flow) | Anesthetized Dogs | Increase in femoral blood flow | Reference |

Data is based on qualitative and semi-quantitative descriptions from Miyoshi et al., 1997.[1] Precise IC50 values are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of M-1α and M-1β, based on the abstract by Miyoshi et al. (1997) and general pharmacological practices.

Dihydropyridine Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of M-1α and M-1β to the dihydropyridine receptor.

Materials:

-

Tissue: Porcine heart membranes (a rich source of L-type calcium channels).

-

Radioligands: [3H]M-1α, [3H]M-1β, [3H]Aranidipine, [3H]Nitrendipine.

-

Buffers: Tris-HCl buffer (pH 7.4).

-

Apparatus: Filtration manifold, glass fiber filters, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Porcine heart tissue is homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Saturation Binding: To determine Kd and Bmax, membrane preparations are incubated with increasing concentrations of the radioligand until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

-

Kinetic Studies:

-

Association Rate (kon): Membranes are incubated with a fixed concentration of radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached.

-

Dissociation Rate (koff): After reaching equilibrium with the radioligand, a high concentration of an unlabeled ligand is added to prevent re-binding of the radioligand. The decrease in specific binding is then measured over time.

-

-

Data Analysis: The binding data is analyzed using non-linear regression to determine Kd, Bmax, kon, and koff.

45Ca2+ Uptake Inhibition Assay

Objective: To assess the functional inhibitory effect of M-1α and M-1β on voltage-gated calcium influx in vascular smooth muscle.

Materials:

-

Tissue: Isolated guinea pig aorta.

-

Solutions: Physiological salt solution (PSS), high K+ depolarizing solution, 45CaCl2.

-

Test Compounds: M-1α, M-1β, (S)-Aranidipine.

-

Apparatus: Scintillation vials, liquid scintillation counter.

Methodology:

-

Tissue Preparation: The guinea pig aorta is dissected, cleaned of connective tissue, and cut into rings.

-

Pre-incubation: The aortic rings are pre-incubated with varying concentrations of the test compounds or vehicle in PSS.

-

Stimulation and 45Ca2+ Uptake: The rings are then transferred to a high K+ depolarizing solution containing 45CaCl2 to stimulate calcium influx through L-type calcium channels.

-

Washing: After a defined incubation period, the rings are washed extensively with an ice-cold, calcium-free solution containing a chelating agent (e.g., EGTA) to remove extracellular 45Ca2+.

-

Quantification: The tissue is solubilized, and the amount of incorporated 45Ca2+ is determined by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the stimulated calcium uptake in the absence of the drug. IC50 values are determined from concentration-response curves.

In Vivo Vasodilation Assay

Objective: To evaluate the vasodilatory effects of M-1α and M-1β in an in vivo model.

Materials:

-

Animal Model: Anesthetized dogs.

-

Test Compounds: M-1α, M-1β, (S)-Aranidipine, Nifedipine.

-

Apparatus: Electromagnetic flowmeter, arterial pressure transducer, data acquisition system.

Methodology:

-

Animal Preparation: Dogs are anesthetized, and the femoral artery is surgically exposed. An electromagnetic flow probe is placed around the artery to measure blood flow.

-

Drug Administration: The test compounds are administered via intra-arterial infusion into the femoral vascular bed.

-

Measurement: Femoral blood flow and systemic arterial blood pressure are continuously monitored before, during, and after drug infusion.

-

Data Analysis: The changes in femoral blood flow are quantified to assess the vasodilatory effect. The onset and duration of action are also determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of M-1α and M-1β in Vascular Smooth Muscle```dot

References

- 1. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Aranidipine used for? [synapse.patsnap.com]

- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]

(S)-Aranidipine Binding Affinity to Voltage-Gated Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (S)-Aranidipine and Voltage-Gated Calcium Channels

Aranidipine, a third-generation dihydropyridine, is a potent antagonist of L-type voltage-gated calcium channels.[1][2] These channels are crucial for regulating calcium influx into cells, a key process in muscle contraction, neurotransmitter release, and gene expression.[1] The therapeutic efficacy of Aranidipine in hypertension stems from its ability to block these channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Like other dihydropyridines, Aranidipine exhibits stereoselectivity, with the (S)-enantiomer generally possessing significantly higher binding affinity and pharmacological activity compared to the (R)-enantiomer. Aranidipine is also known to have active metabolites, M-1α and M-1β, which contribute to its overall therapeutic effect.[3] Furthermore, studies have indicated that Aranidipine may also exert inhibitory effects on T-type voltage-gated calcium channels.[4]

Binding Affinity and Kinetics

While precise Kᵢ or IC₅₀ values for (S)-Aranidipine are not available in the reviewed literature, qualitative and comparative data provide insights into its binding characteristics.

Data Summary: Aranidipine and its Metabolites

| Compound | Target Channel(s) | Binding Affinity (Qualitative) | Key Findings |

| Aranidipine | L-type (CaV1.2), T-type VGCCs | High | Parent compound with primary antihypertensive activity.[3][4] |

| Metabolite M-1α | L-type VGCCs | Lower than Aranidipine | Possesses slower kinetic binding properties, contributing to the long-lasting effect of Aranidipine.[5] |

| Metabolite M-1β | L-type VGCCs | Lower than Aranidipine | Similar to M-1α, exhibits slower binding kinetics.[5] |

Note: Quantitative Kᵢ or IC₅₀ values for (S)-Aranidipine are not specified in the cited literature.

A study on the metabolites of Aranidipine, M-1α and M-1β, revealed that they have larger dissociation constants (Kd) than the parent compound, indicating a lower binding affinity.[5] However, these metabolites exhibit slower association and dissociation rates, which may contribute to the sustained therapeutic action of Aranidipine.[5]

Experimental Protocols

The binding affinity and functional effects of dihydropyridine calcium channel blockers like (S)-Aranidipine are typically determined using a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay (Generalized Protocol)

Radioligand binding assays are employed to determine the affinity (Kᵢ) and density (Bₘₐₓ) of a drug for its receptor. For dihydropyridines, a common radioligand is [³H]-nitrendipine or other potent dihydropyridine radiotracers.

Methodology:

-

Membrane Preparation:

-

Isolate cell membranes from a tissue or cell line expressing the target voltage-gated calcium channel (e.g., vascular smooth muscle, cardiac tissue, or a recombinant cell line like HEK293 expressing CaV1.2).

-

Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]-nitrendipine).

-

Add increasing concentrations of the unlabeled competitor ligand ((S)-Aranidipine).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of (S)-Aranidipine.

Whole-Cell Patch-Clamp Electrophysiology (Generalized Protocol)

This technique allows for the functional characterization of ion channel activity by measuring the ionic currents flowing through the channels in a whole-cell configuration.

Methodology:

-

Cell Preparation:

-

Isolate single cells expressing the target voltage-gated calcium channels (e.g., vascular smooth muscle cells or transfected HEK293 cells).

-

Place the cells in a recording chamber on the stage of an inverted microscope.

-

-

Patch-Clamp Recording:

-

Use a glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, to form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.

-

Clamp the membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV).

-

-

Current Measurement:

-

Apply depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

-

Perfuse the cells with an external solution containing a known concentration of (S)-Aranidipine.

-

Record the calcium currents again in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium current before and after the application of (S)-Aranidipine.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

-

Determine the IC₅₀ value from this curve, representing the concentration of (S)-Aranidipine that inhibits 50% of the calcium current.

-

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for functional analysis of (S)-Aranidipine effects.

Signaling Pathways

The primary mechanism of action of (S)-Aranidipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition disrupts the normal signaling cascade that leads to vasoconstriction.

Signaling Pathway of (S)-Aranidipine in Vascular Smooth Muscle Relaxation

Caption: (S)-Aranidipine's mechanism of inducing vasodilation.

Conclusion

(S)-Aranidipine is a potent L-type voltage-gated calcium channel antagonist with a high affinity for its target. While specific quantitative binding data for the (S)-enantiomer remains to be fully elucidated in publicly available literature, its mechanism of action through the inhibition of calcium influx in vascular smooth muscle is well-established. The experimental protocols described herein provide a framework for the detailed characterization of its binding affinity and functional effects. Further research to quantify the binding kinetics and affinity of (S)-Aranidipine and its metabolites will provide a more complete understanding of its pharmacological profile and contribute to the development of more targeted antihypertensive therapies.

References

- 1. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. embopress.org [embopress.org]

- 5. Functional tuning of Vascular L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Primary Target: An In-depth Technical Guide to the Molecular Interactions of (S)-Aranidipine Beyond Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

(S)-Aranidipine, a dihydropyridine calcium channel blocker, is well-established as a potent antagonist of L-type calcium channels, a mechanism central to its antihypertensive effects. However, emerging evidence reveals that the pharmacological profile of (S)-Aranidipine extends beyond this primary target, encompassing interactions with other key signaling proteins. This technical guide provides a comprehensive overview of the known molecular targets of (S)-Aranidipine outside of L-type calcium channels, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.

Identified Off-Target Molecular Interactions

Current research has identified two principal molecular targets of (S)-Aranidipine beyond the L-type calcium channel:

-

Voltage-Gated T-type Calcium Channels (Ca(v)3.2 subtype): (S)-Aranidipine has been shown to inhibit this specific subtype of T-type calcium channels.

-

Alpha-2 Adrenergic Receptors: (S)-Aranidipine also acts as a selective antagonist at these receptors.

These interactions contribute to the broader pharmacological effects of the drug and are of significant interest for understanding its complete mechanism of action and potential for therapeutic repositioning.

Quantitative Analysis of (S)-Aranidipine's Off-Target Interactions

| Target | Subtype | Interaction | Quantitative Data (IC50/Ki) | Data Source |

| Voltage-Gated T-type Calcium Channel | Ca(v)3.2 (alpha-1H) | Inhibition | Data not available | [1] |

| Alpha-2 Adrenergic Receptor | Not specified | Antagonism | Data not available | [1] |

Note: The lack of publicly available, specific quantitative data for these interactions represents a significant gap in the pharmacological understanding of (S)-Aranidipine and underscores the need for further research in this area.

Experimental Protocols for Investigating Off-Target Interactions

The following sections outline the detailed experimental methodologies that are employed to characterize the interactions of compounds like (S)-Aranidipine with their molecular targets.

Electrophysiological Analysis of T-type Calcium Channel Inhibition

The "gold standard" for characterizing the effects of a compound on ion channel function is the patch-clamp technique .[2] This method allows for the direct measurement of ion currents flowing through channels in the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ca(v)3.2 Channels

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Cells are transiently transfected with a plasmid encoding the human Ca(v)3.2 (alpha-1H) subunit using a suitable transfection reagent (e.g., Lipofectamine). Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

-

Electrophysiological Recording:

-

Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.

-

Whole-cell patch-clamp recordings are established. The membrane potential is held at -100 mV.

-

T-type calcium channel currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

-

-

Drug Application and Data Analysis:

-

(S)-Aranidipine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the external solution.

-

The concentration-response relationship is determined by applying increasing concentrations of (S)-Aranidipine to the cell and measuring the resulting inhibition of the peak T-type calcium channel current.

-

The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

-

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Antagonism

Radioligand binding assays are a powerful tool for quantifying the affinity of a drug for a specific receptor.[3]

Experimental Protocol: Radioligand Competition Binding Assay for Alpha-2 Adrenergic Receptors

-

Membrane Preparation:

-

Cells stably expressing the human alpha-2 adrenergic receptor (e.g., CHO-K1 cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is resuspended in the binding buffer.

-

-

Competition Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist for the alpha-2 adrenergic receptor (e.g., [3H]-rauwolscine or [3H]-RX821002).[4]

-

Increasing concentrations of unlabeled (S)-Aranidipine are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled alpha-2 adrenergic receptor antagonist (e.g., yohimbine).

-

-

Data Acquisition and Analysis:

-

After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

The concentration of (S)-Aranidipine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) for (S)-Aranidipine is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the off-target molecules and the general workflows for the experimental protocols described.

Conclusion and Future Directions

(S)-Aranidipine demonstrates a more complex pharmacological profile than its classification as a simple L-type calcium channel blocker would suggest. Its interactions with Ca(v)3.2 T-type calcium channels and alpha-2 adrenergic receptors present intriguing possibilities for its therapeutic application and a more nuanced understanding of its side-effect profile. The significant gap in quantitative data for these off-target interactions highlights a critical area for future research. A comprehensive characterization of the binding affinities and functional potencies of (S)-Aranidipine at these targets will be instrumental in fully elucidating its mechanism of action and exploring its potential in new therapeutic contexts. Drug development professionals are encouraged to pursue these lines of investigation to unlock the full potential of this multifaceted molecule.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-Aranidipine: A Technical Guide

Introduction

Aranidipine is a third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] As with many chiral drugs, the therapeutic activity of aranidipine is stereoselective, with the (S)-enantiomer being principally responsible for its pharmacological effects. This technical guide provides an in-depth overview of the discovery of the stereoselective activity of aranidipine and detailed methodologies for the synthesis of the racemic compound and the resolution of its enantiomers.

Discovery of Stereoselective Activity

The pharmacological activity of dihydropyridine calcium channel blockers is known to be stereospecific. For analogous compounds such as pranidipine, the (S)-isomer exhibits significantly greater potency as a calcium channel blocker compared to the (R)-isomer. In isolated rat aorta, the S-isomer of pranidipine was found to be approximately 50 times more potent than the R-isomer in blocking calcium channels.[2] This established principle of stereoselectivity in the dihydropyridine class led to the investigation of the individual enantiomers of aranidipine, confirming that the (S)-enantiomer is the eutomer, possessing the desired therapeutic activity.

Racemic Synthesis of Aranidipine

The synthesis of racemic aranidipine is achieved through a Hantzsch-type dihydropyridine synthesis. The general procedure involves the condensation of a β-ketoester, an aldehyde, and an enamine. The specific synthesis of aranidipine, chemically named 3-methyl 5-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, involves the reaction of methyl acetoacetate, 2-nitrobenzaldehyde, and 3-aminocrotonate.

Experimental Protocol: Racemic Synthesis

A detailed protocol for a similar dihydropyridine synthesis is described in U.S. Patent 4,446,325. The following is a representative procedure based on established Hantzsch synthesis methodologies:

-

Reaction Setup: A mixture of methyl acetoacetate (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic aranidipine.

Chiral Resolution of Aranidipine Enantiomers

The separation of the (S)- and (R)-enantiomers of aranidipine can be accomplished through several methods, including chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.

Chiral HPLC Resolution

Chiral HPLC is a widely used and effective technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have proven to be particularly effective for the resolution of dihydropyridine compounds.

The following is a general method for the chiral separation of a dihydropyridine compound, which can be adapted for aranidipine:

-

Column: A chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD, is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically employed. The addition of a small amount of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds can improve peak shape and resolution.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where aranidipine exhibits strong absorbance is used.

-

Optimization: The mobile phase composition and temperature are optimized to achieve baseline separation of the enantiomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For dihydropyridine esters, lipase-catalyzed hydrolysis or transesterification can be employed.

A general procedure for the enzymatic kinetic resolution of a dihydropyridine ester is as follows:

-

Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase, is selected.

-

Reaction Setup: Racemic aranidipine is dissolved in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether). The selected lipase is added to the solution.

-

Acyl Donor (for transesterification): An acyl donor, such as vinyl acetate or isopropenyl acetate, is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30-50 °C). The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

-

Work-up and Separation: Once the desired ee is reached (typically around 50% conversion), the enzyme is filtered off. The unreacted (S)-aranidipine and the acylated (R)-aranidipine can then be separated by standard chromatographic techniques.

Data Summary

The following tables summarize key data related to the synthesis and properties of (S)-Aranidipine.

Table 1: Reactants for Racemic Aranidipine Synthesis

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl Acetoacetate | C5H8O3 | 116.12 | β-Ketoester |

| 2-Nitrobenzaldehyde | C7H5NO3 | 151.12 | Aldehyde |

| 3-Aminocrotonate | C4H7NO2 | 101.10 | Enamine |

Table 2: Typical Chiral HPLC Parameters for Dihydropyridine Resolution

| Parameter | Condition |

| Column | Chiralcel OD-H / Chiralpak AD |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV (e.g., 254 nm) |

Table 3: Enzymes for Kinetic Resolution of Dihydropyridine Esters

| Enzyme | Source Organism | Typical Reaction |

| Lipase B | Candida antarctica | Transesterification / Hydrolysis |

| Lipase | Pseudomonas fluorescens | Transesterification / Hydrolysis |

Visualizations

Signaling Pathway of Aranidipine

Caption: Mechanism of action of (S)-Aranidipine.

Experimental Workflow for Racemic Synthesis

Caption: Workflow for the racemic synthesis of Aranidipine.

Logical Relationship for Chiral Resolution

Caption: Methods for the chiral resolution of Aranidipine.

References

(S)-Aranidipine: A Technical Guide to Physicochemical Properties for Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physicochemical properties of (S)-Aranidipine, the pharmacologically active enantiomer of Aranidipine. Aranidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] While often supplied as a racemate, the (S)-enantiomer is reported to be 150 times more active than the (R)-enantiomer, making its specific properties crucial for targeted research and development.[3] This guide consolidates essential data, outlines standardized experimental protocols, and visualizes key mechanisms to support laboratory applications.

Physicochemical and Chemical Identity

(S)-Aranidipine's identity and fundamental properties are summarized below. Data primarily corresponds to the racemic mixture, (±)-Aranidipine, unless specified otherwise, due to its common use and availability in literature.

Table 1: Summary of Physicochemical Properties of Aranidipine

| Property | Value | Source(s) |

| IUPAC Name | 3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [4] |

| CAS Registry Number | 86780-90-7 (Racemic Mixture) | [3][5][6] |

| Molecular Formula | C₁₉H₂₀N₂O₇ | [2][3][6] |

| Molecular Weight | 388.37 g/mol | [5][6] |

| Appearance | Light yellow to yellow solid; Yellow prisms from ethyl acetate/hexane | [5][7] |

| Melting Point | 155 °C | [5] |

| Water Solubility | 0.0112 mg/mL (Predicted) | [8] |

| logP (Octanol/Water) | 2.71 (Predicted) | [8] |

| pKa (Strongest Acidic) | 16.8 (Predicted) | [8] |

| pKa (Strongest Basic) | -6.6 (Predicted) | [8] |

Solubility Profile

The solubility of a compound is critical for designing in vitro assays and formulating in vivo delivery systems. Aranidipine is characterized by poor aqueous solubility.

Table 2: Solubility Data for Aranidipine

| Solvent | Solubility / Concentration | Notes | Source(s) |

| Water | Insoluble | Predicted value: 0.0112 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (321.86 mM) | Requires sonication; use newly opened, hygroscopic DMSO for best results. | [7] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.36 mM) | Yields a clear solution. Recommended for in vivo studies. | [7] |

| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.36 mM) | Yields a clear solution. Recommended for in vivo studies. | [7] |

Note: For in vivo experiments, it is recommended that working solutions are prepared freshly on the day of use as the compound can be unstable in solution.[7]

Experimental Protocols & Workflows

Standardized protocols are essential for reproducing and comparing experimental results. The following sections detail common methodologies for determining key physicochemical parameters.

The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[9]

Methodology:

-

Preparation: Add an excess amount of solid (S)-Aranidipine to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is necessary to ensure saturation.[9][10]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][11]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[10][12]

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of (S)-Aranidipine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility.

References

- 1. What is Aranidipine used for? [synapse.patsnap.com]

- 2. Aranidipine - Wikipedia [en.wikipedia.org]

- 3. Aranidipine|lookchem [lookchem.com]

- 4. aranidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Aranidipine [drugfuture.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

(S)-Aranidipine: A Deep Dive into its Effects on Intracellular Calcium Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of (S)-Aranidipine on intracellular calcium concentration. (S)-Aranidipine is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker, Aranidipine. Its primary therapeutic application is in the management of hypertension, achieved through the modulation of calcium influx in vascular smooth muscle cells.[1] This document details the mechanism of action, summarizes available quantitative data, provides in-depth experimental protocols for assessing intracellular calcium levels, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

(S)-Aranidipine exerts its pharmacological effects by primarily targeting and blocking L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells.[1][2] In the resting state, these channels are closed. Upon depolarization of the cell membrane, they open, allowing an influx of extracellular calcium ions (Ca²⁺) into the cell. This rise in intracellular calcium concentration ([Ca²⁺]i) is a critical trigger for the cascade of events leading to muscle contraction.

(S)-Aranidipine, and dihydropyridines in general, exhibit a high affinity for the inactivated state of the L-type calcium channel, which is more prevalent in the depolarized membranes of vascular smooth muscle.[1] By binding to the α1 subunit of the channel, (S)-Aranidipine stabilizes it in a closed or inactivated state, thereby inhibiting the influx of calcium. This reduction in intracellular calcium leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent lowering of peripheral vascular resistance and blood pressure.[2]

Beyond its prominent role in blocking L-type calcium channels, Aranidipine has also been shown to inhibit T-type calcium channels, which may contribute to its overall cardiovascular effects.[3] Additionally, Aranidipine has two active metabolites, M-1α and M-1β, which also contribute to its vasodilatory activity through their own calcium antagonistic properties.[4]

Data Presentation

While direct quantitative data on the specific effects of the (S)-enantiomer of Aranidipine on intracellular calcium concentration is limited in publicly available literature, studies on the racemic mixture of Aranidipine provide valuable insights into its dose-dependent inhibitory effects on calcium currents. It is important to note that in other dihydropyridines, the (S)-enantiomer is often significantly more potent than the (R)-enantiomer.

The following table summarizes the effects of racemic Aranidipine on L-type and T-type calcium currents in guinea pig ventricular myocytes. This data serves as a proxy for its effect on intracellular calcium, as a reduction in calcium current directly leads to a decrease in intracellular calcium concentration.

| Drug | Cell Type | Channel Type | Concentration | Effect on Calcium Current | Reference |

| Aranidipine | Guinea Pig Ventricular Myocytes | L-type | 10 nmol/L - 1 µmol/L | Concentration-dependent decrease | [3] |

| Aranidipine | Guinea Pig Ventricular Myocytes | T-type | 10 nmol/L - 1 µmol/L | Concentration-dependent decrease | [3] |

Signaling Pathway

The signaling pathway of (S)-Aranidipine's action on vascular smooth muscle cells is a direct consequence of its interaction with L-type calcium channels. The following diagram illustrates this pathway.

Experimental Protocols

The following section details a generalized protocol for measuring the effect of (S)-Aranidipine on intracellular calcium concentration in a vascular smooth muscle cell line, such as A7r5, using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents

-

A7r5 vascular smooth muscle cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered saline solution (HBS)

-

Potassium Chloride (KCl) for depolarization

-

(S)-Aranidipine stock solution (in DMSO)

-

Ionomycin (for positive control)

-

EGTA (for negative control)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Experimental Workflow

The workflow for assessing the impact of (S)-Aranidipine on intracellular calcium involves cell culture, loading with a calcium-sensitive dye, treatment with the compound, and measurement of fluorescence changes.

Detailed Procedure

-

Cell Culture and Plating:

-

Culture A7r5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM) in HBS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Probenecid (e.g., 2.5 mM) can be included to inhibit dye leakage from the cells.

-

Wash the confluent cell monolayers once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBS to remove any extracellular dye.

-

Add fresh HBS to the wells and allow the cells to incubate for a further 30 minutes to ensure complete de-esterification of the Fura-2 AM.

-

-

Measurement of Intracellular Calcium:

-

Place the microplate in a fluorescence plate reader capable of dual-wavelength excitation.

-

Measure the baseline fluorescence by exciting the cells at both 340 nm and 380 nm and recording the emission at 510 nm for a set period.

-

Add varying concentrations of (S)-Aranidipine to the wells and incubate for a predetermined time to allow for drug-channel interaction.

-

To stimulate calcium influx, add a depolarizing concentration of KCl (e.g., 50 mM) to the wells.

-

Immediately begin recording the fluorescence at 340 nm and 380 nm excitation wavelengths over time to capture the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation, which requires calibration with minimum (Rmin, in the presence of a calcium chelator like EGTA) and maximum (Rmax, in the presence of a calcium ionophore like ionomycin) fluorescence ratios.

-

Plot the inhibition of the KCl-induced calcium increase against the concentration of (S)-Aranidipine to generate a dose-response curve and determine the IC₅₀ value.

-

Conclusion

(S)-Aranidipine is a potent inhibitor of L-type voltage-gated calcium channels, with additional effects on T-type channels. Its mechanism of action, centered on the reduction of intracellular calcium concentration in vascular smooth muscle cells, is the basis for its therapeutic efficacy in hypertension. While specific quantitative data for the (S)-enantiomer's direct effect on intracellular calcium levels remains an area for further public research, the established protocols and understanding of its racemic form provide a strong foundation for its continued investigation and application in drug development. The methodologies and pathways detailed in this guide offer a framework for researchers to further explore the nuanced effects of (S)-Aranidipine and other calcium channel blockers.

References

- 1. What is Aranidipine used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Aranidipine in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Aranidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function.[1][2][3] Additionally, studies have revealed that Aranidipine also exerts inhibitory effects on T-type calcium channels.[4] This dual-channel blockade contributes to its therapeutic profile. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of compounds like (S)-Aranidipine with ion channels, providing high-resolution data on channel function and modulation.

These application notes provide a detailed protocol for utilizing (S)-Aranidipine in whole-cell patch-clamp experiments to characterize its effects on both L-type and T-type voltage-gated calcium channels.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of (S)-Aranidipine in patch-clamp electrophysiology, based on published findings and typical experimental conditions.

| Parameter | L-Type Ca2+ Current (ICa,L) | T-Type Ca2+ Current (ICa,T) | Reference |

| Drug Concentration Range | 10 nmol/L - 1 µmol/L | 10 nmol/L - 1 µmol/L | [4] |

| Holding Potential (Vh) | -40 mV (to inactivate T-type channels) | -90 mV | [5][6] |

| Test Potential (Vt) | 0 mV to +20 mV | -30 mV | |

| Charge Carrier | BaCl2 (5-20 mM) or CaCl2 (2-5 mM) | BaCl2 (5-20 mM) or CaCl2 (2-5 mM) | |

| Expected Effect | Concentration-dependent inhibition of peak current | Concentration-dependent inhibition of peak current | [4] |

Experimental Protocols

(S)-Aranidipine Stock Solution Preparation

(S)-Aranidipine is unstable in solution and should be prepared fresh for each experiment.

Materials:

-

(S)-Aranidipine powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a 10 mM stock solution of (S)-Aranidipine in 100% DMSO. For example, for a final volume of 1 mL, dissolve the appropriate amount of (S)-Aranidipine powder in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

-

On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution. Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent effects on the cells.

Cell Preparation

This protocol is suitable for isolated ventricular myocytes or cell lines heterologously expressing L-type (e.g., CaV1.2) or T-type (e.g., CaV3.1, CaV3.2) calcium channels.

Materials:

-

Isolated cardiomyocytes or cultured cells

-

Enzymatic dissociation solution (for primary cells)

-

Cell culture medium

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

Protocol:

-

For primary ventricular myocytes, isolate cells using a standard enzymatic digestion protocol (e.g., collagenase/protease).[5]

-

For cultured cell lines, detach cells from the culture dish using a gentle cell dissociation reagent.

-

Resuspend the isolated cells in the extracellular solution and allow them to adhere to glass coverslips in a recording chamber for at least 15-20 minutes before initiating recordings.

Electrophysiological Recordings: Whole-Cell Patch-Clamp

Equipment:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope with appropriate optics

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass capillaries for patch pipettes

Solutions:

| Solution | Component | Concentration (mM) |

| Extracellular (Bath) | NaCl | 135 |

| CsCl | 5.4 | |

| MgCl2 | 1 | |

| BaCl2 or CaCl2 | 5-20 (BaCl2 is often used to increase current amplitude and reduce Ca2+-dependent inactivation) | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with CsOH | ||

| Intracellular (Pipette) | CsCl | 120 |

| EGTA | 10 | |

| Mg-ATP | 5 | |

| HEPES | 10 | |

| pH adjusted to 7.2 with CsOH |

Protocol:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Position the recording chamber with the cells on the microscope stage and perfuse with the extracellular solution.

-

Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the intracellular solution for 5-10 minutes before starting the voltage-clamp protocols.

Voltage-Clamp Protocols

To Isolate L-type Calcium Currents (ICa,L):

-

Set the holding potential (Vh) to -40 mV to inactivate T-type and sodium channels.

-

Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200-300 ms.

-

Allow a 5-10 second interval between sweeps.

-

Record baseline currents in the absence of (S)-Aranidipine.

-

Perfuse the cell with increasing concentrations of (S)-Aranidipine (e.g., 10 nM, 100 nM, 1 µM) and repeat the voltage-clamp protocol at each concentration.

To Isolate T-type Calcium Currents (ICa,T):

-

Set the holding potential (Vh) to -90 mV to ensure availability of T-type channels.

-

Apply depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments for 200-300 ms.

-

Use a pre-pulse to -40 mV before the test pulse to inactivate L-type channels if they are also present and need to be separated.

-

Record baseline currents and then apply (S)-Aranidipine as described for L-type currents.

Data Analysis

-

Measure the peak inward current amplitude at each test potential for both control and drug application conditions.

-

Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.

-

To determine the concentration-response relationship, plot the percentage of current inhibition against the logarithm of the (S)-Aranidipine concentration.

-

Fit the concentration-response data with the Hill equation to determine the IC50 value.

Visualizations

Caption: Experimental workflow for patch-clamp analysis of (S)-Aranidipine.

Caption: Mechanism of action of (S)-Aranidipine on calcium channels.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]

- 3. What is Aranidipine used for? [synapse.patsnap.com]

- 4. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Calcium Imaging Assays with (S)-Aranidipine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Aranidipine is the pharmacologically active S-enantiomer of Aranidipine, a dihydropyridine derivative that functions as a calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[3][4][5] By blocking the influx of extracellular calcium ions into these cells, (S)-Aranidipine leads to vasodilation and a subsequent reduction in blood pressure, making it an effective antihypertensive agent.[3][4] In addition to L-type channels, Aranidipine has also been shown to inhibit T-type calcium channels.[6]

Cell-based calcium imaging assays are powerful tools for characterizing the activity of ion channel modulators like (S)-Aranidipine.[7][8] These assays utilize fluorescent indicators that exhibit a change in fluorescence intensity upon binding to intracellular calcium.[9][10] This allows for the real-time monitoring of changes in intracellular calcium concentrations following the application of a compound, providing quantitative data on its potency and mechanism of action.[7][9] This application note provides a detailed protocol for conducting a cell-based calcium imaging assay to evaluate the inhibitory effects of (S)-Aranidipine on L-type calcium channels.

Signaling Pathway of (S)-Aranidipine Action

Caption: Mechanism of (S)-Aranidipine action on L-type calcium channels.

Experimental Protocols

This protocol describes a fluorescent-based calcium flux assay to measure the inhibition of L-type calcium channels by (S)-Aranidipine in a cell line endogenously expressing these channels, such as vascular smooth muscle cells.[11]

Materials and Reagents

-

Cell Line: Human Aortic Smooth Muscle Cells (HAoSMC) or a similar cell line with robust L-type calcium channel expression.

-

Cell Culture Medium: SmGM™-2 Smooth Muscle Growth Medium-2 BulletKit™ or appropriate medium for the chosen cell line.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator: Fluo-4 AM or another suitable calcium-sensitive dye.

-

Probenecid: To inhibit the efflux of the dye from the cells.

-

(S)-Aranidipine: Stock solution in DMSO.

-

L-type Calcium Channel Agonist: Bay K 8644 or a high concentration of KCl to induce channel opening.

-

Positive Control: A known L-type calcium channel blocker (e.g., Nifedipine).

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence microplate reader with automated injection capabilities.

Experimental Workflow

Caption: Workflow for the cell-based calcium imaging assay.

Detailed Protocol

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize and resuspend the cells in the culture medium.

-

Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. A typical concentration is 2-5 µM Fluo-4 AM and 1-2.5 mM probenecid.

-

Aspirate the culture medium from the cell plate and wash once with assay buffer.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in a 5% CO₂ incubator.

-

After incubation, wash the wells 2-3 times with assay buffer containing probenecid to remove excess dye. Leave a final volume of assay buffer in each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of (S)-Aranidipine and the positive control (e.g., Nifedipine) in assay buffer. Also, prepare a vehicle control (DMSO).

-

Add the compound dilutions to the respective wells of the cell plate.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.

-

-

Fluorescence Measurement:

-

Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Record a baseline fluorescence reading for a few seconds before the addition of the agonist.

-

Inject the L-type calcium channel agonist (e.g., Bay K 8644 or KCl) into each well while simultaneously recording the fluorescence signal kinetically for a period of 60-180 seconds.

-

-

Data Analysis:

-

The change in fluorescence is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔF) or as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).

-

Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a standard blocker (100% inhibition).

-

Plot the normalized response against the logarithm of the (S)-Aranidipine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

The following tables represent expected data from a calcium imaging assay with (S)-Aranidipine.

Table 1: Dose-Response of (S)-Aranidipine on L-type Calcium Channel Inhibition

| (S)-Aranidipine Conc. (nM) | Log Concentration | % Inhibition (Mean ± SD) |

| 0.1 | -10 | 5.2 ± 1.8 |

| 1 | -9 | 15.8 ± 3.5 |

| 10 | -8 | 48.9 ± 5.1 |

| 100 | -7 | 85.3 ± 4.2 |

| 1000 | -6 | 98.1 ± 2.3 |

| 10000 | -5 | 99.5 ± 1.9 |

Table 2: Summary of Potency for L-type Calcium Channel Blockers

| Compound | IC₅₀ (nM) | Hill Slope |

| (S)-Aranidipine | 10.5 | 1.1 |

| Nifedipine | 25.8 | 1.0 |

Note: The data presented in these tables are representative and should be determined experimentally.

Troubleshooting

-

High background fluorescence: Ensure thorough washing after dye loading. Optimize dye concentration and loading time.

-

Low signal-to-noise ratio: Increase cell seeding density. Check the viability of the cells. Optimize agonist concentration.

-

Large well-to-well variability: Ensure a uniform cell monolayer. Check for and minimize pipetting errors.

-

Compound precipitation: Check the solubility of (S)-Aranidipine in the assay buffer. Adjust the DMSO concentration if necessary, ensuring it remains below a level that affects cell health (typically <0.5%).

References

- 1. Aranidipine - Wikipedia [en.wikipedia.org]

- 2. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Aranidipine? [synapse.patsnap.com]

- 4. What is Aranidipine used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 9. agilent.com [agilent.com]

- 10. ibidi.com [ibidi.com]

- 11. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Content Screening Assays to Identify (S)-Aranidipine's Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing high-content screening (HCS) to investigate the cellular effects of (S)-Aranidipine, a dihydropyridine L-type calcium channel blocker.[1][2][3][4] The following protocols are designed for automated imaging platforms and provide a framework for assessing cytotoxicity, apoptosis, cell cycle progression, and intracellular calcium flux.

Cytotoxicity Assay

Application Note:

This assay quantitatively measures the cytotoxic potential of (S)-Aranidipine. By multiplexing probes for nuclear morphology, membrane permeability, and cell number, a comprehensive cytotoxicity profile can be generated. L-type calcium channel blockers are generally not considered acutely cytotoxic at therapeutic concentrations, however, at higher concentrations or in specific cell types, off-target effects or cellular stress could lead to cell death. This assay is crucial for determining the therapeutic window of (S)-Aranidipine.

Experimental Protocol:

-

Cell Lines:

-

HUVECs (Human Umbilical Vein Endothelial Cells): A relevant model for studying vascular effects.[5][6]

-

Human iPSC-derived Cardiomyocytes: A physiologically relevant model for assessing potential cardiotoxicity.[7][8]

-

Vascular Smooth Muscle Cells (VSMCs): A primary target for dihydropyridine calcium channel blockers.[2]

-

-

Reagents and Materials:

-

(S)-Aranidipine (stock solution in DMSO)

-

Hoechst 33342 (for nuclear staining)

-

Propidium Iodide (PI) or other membrane-impermeable DNA dye (e.g., TO-PRO-3)

-

Positive Control: Doxorubicin (a known cytotoxic agent)

-

Negative Control: Vehicle (DMSO)

-

96- or 384-well clear-bottom imaging plates

-

-

Workflow:

Cytotoxicity Assay Experimental Workflow. -

Detailed Steps:

-

Cell Plating: Seed cells in a 96- or 384-well plate at a density that will result in 70-80% confluency at the time of imaging.

-

Compound Treatment: Prepare serial dilutions of (S)-Aranidipine. Add the compound to the cells, along with positive (Doxorubicin) and negative (DMSO) controls.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Staining: Add Hoechst 33342 and a membrane-impermeable dye to the wells and incubate.

-

Image Acquisition: Acquire images using an HCS platform with appropriate filter sets for the chosen dyes.

-

Data Presentation:

| Concentration of (S)-Aranidipine | Total Cell Count (Normalized to Control) | % Cytotoxicity (PI-Positive Cells) | Nuclear Area (µm²) |

| Vehicle (DMSO) | 1.0 | 2.5 ± 0.5 | 150 ± 10 |

| 0.1 µM | 0.98 ± 0.05 | 2.8 ± 0.6 | 148 ± 12 |

| 1 µM | 0.95 ± 0.07 | 3.1 ± 0.7 | 145 ± 11 |

| 10 µM | 0.90 ± 0.08 | 4.5 ± 1.0 | 140 ± 15 |

| 100 µM | 0.75 ± 0.10 | 15.2 ± 2.5 | 130 ± 20 |

| Doxorubicin (Positive Control) | 0.20 ± 0.05 | 85.0 ± 5.0 | 95 ± 18 |

Apoptosis Assay

Application Note:

This assay distinguishes between apoptotic and necrotic cell death induced by (S)-Aranidipine. It simultaneously measures key markers of apoptosis, such as caspase activation and changes in mitochondrial membrane potential. While some studies suggest calcium channel blockers may have complex effects on apoptosis, this assay will clarify the specific apoptotic response to (S)-Aranidipine.[10]

Experimental Protocol:

-

Cell Lines: As described in the Cytotoxicity Assay.

-

Reagents and Materials:

-

(S)-Aranidipine

-

Hoechst 33342

-

Annexin V-FITC (or another phosphatidylserine-binding probe)

-

MitoTracker™ Red CMXRos (or other mitochondrial membrane potential-sensitive dye)

-

Positive Control: Staurosporine (a potent apoptosis inducer)

-

Negative Control: Vehicle (DMSO)

-

-

Workflow:

Apoptosis Assay Experimental Workflow. -

Detailed Steps:

-

Cell Plating and Treatment: Follow steps 1 and 2 from the Cytotoxicity protocol.

-

Incubation: Incubate for time points relevant to apoptosis (e.g., 6, 12, 24, 48 hours).

-

Staining: Add the staining solution containing Hoechst 33342, Annexin V, and MitoTracker™ Red CMXRos.

-

Image Acquisition and Analysis: Acquire and analyze images to quantify the percentage of Annexin V-positive cells and changes in mitochondrial membrane potential.[11][12]

-

Data Presentation:

| Concentration of (S)-Aranidipine | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Mitochondrial Membrane Potential (Normalized Intensity) |

| Vehicle (DMSO) | 3.1 ± 0.8 | 1.5 ± 0.4 | 1.0 |

| 0.1 µM | 3.5 ± 0.9 | 1.6 ± 0.5 | 0.98 ± 0.04 |

| 1 µM | 4.2 ± 1.1 | 2.0 ± 0.6 | 0.95 ± 0.06 |

| 10 µM | 8.7 ± 2.2 | 4.5 ± 1.2 | 0.85 ± 0.08 |

| 100 µM | 25.4 ± 4.5 | 12.1 ± 2.8 | 0.60 ± 0.10 |

| Staurosporine (Positive Control) | 65.2 ± 6.1 | 20.5 ± 3.5 | 0.35 ± 0.07 |

Cell Cycle Assay

Application Note:

This assay determines the effect of (S)-Aranidipine on cell cycle progression. Alterations in intracellular calcium levels can impact cell cycle checkpoints. This HCS assay uses a DNA content stain to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Some dihydropyridines have been shown to induce G1 phase arrest in certain cancer cell lines.[3]

Experimental Protocol:

-

Cell Lines: As described in the Cytotoxicity Assay.

-

Reagents and Materials:

-

(S)-Aranidipine

-

Hoechst 33342 or DAPI (for DNA content staining)

-

Positive Control: Nocodazole (induces G2/M arrest)

-

Negative Control: Vehicle (DMSO)

-

Fixation and permeabilization buffers (e.g., ethanol, Triton X-100)

-

-

Workflow:

Cell Cycle Assay Experimental Workflow. -

Detailed Steps:

-

Cell Plating and Treatment: Follow steps 1 and 2 from the Cytotoxicity protocol.

-

Incubation: Incubate for 24 and 48 hours.

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow the DNA dye to enter the nucleus.

-

Staining: Stain with a stoichiometric DNA dye like Hoechst 33342.

-

Image Acquisition and Analysis: Acquire images and use software to measure the integrated nuclear intensity for each cell. Generate histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

-

Data Presentation:

| Concentration of (S)-Aranidipine | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |

| 0.1 µM | 56.1 ± 3.3 | 28.0 ± 2.4 | 15.9 ± 1.7 |

| 1 µM | 58.9 ± 3.5 | 26.3 ± 2.2 | 14.8 ± 1.6 |

| 10 µM | 65.4 ± 4.0 | 20.1 ± 1.9 | 14.5 ± 1.5 |

| 100 µM | 72.8 ± 4.5 | 15.3 ± 1.5 | 11.9 ± 1.3 |

| Nocodazole (Positive Control) | 10.5 ± 2.0 | 15.2 ± 2.5 | 74.3 ± 5.0 |

Calcium Flux Assay

Application Note:

This assay directly measures the primary pharmacological effect of (S)-Aranidipine on intracellular calcium dynamics. Using a fluorescent calcium indicator, this HCS assay will monitor changes in intracellular calcium concentration in response to a depolarizing stimulus in the presence of (S)-Aranidipine. This provides a functional readout of L-type calcium channel blockade.

Experimental Protocol:

-

Cell Lines: As described in the Cytotoxicity Assay.

-

Reagents and Materials:

-

(S)-Aranidipine

-

Fluo-4 AM or other suitable calcium indicator dye

-

Potassium Chloride (KCl) solution (for depolarization)

-

Positive Control: Nifedipine (a well-characterized L-type calcium channel blocker)

-

Negative Control: Vehicle (DMSO)

-

-

Workflow:

Calcium Flux Assay Experimental Workflow. -

Detailed Steps:

-

Cell Plating: Seed cells as previously described.

-

Dye Loading: Load cells with a calcium indicator dye such as Fluo-4 AM.[15]

-

Compound Addition: Add (S)-Aranidipine, positive, and negative controls.

-

Image Acquisition: Use an HCS platform with kinetic imaging capabilities. Acquire baseline fluorescence, then inject a depolarizing stimulus (e.g., KCl) and continue to acquire images to capture the calcium transient.

-

Data Analysis: Analyze the kinetic data to determine parameters such as peak fluorescence intensity, time to peak, and area under the curve.[16][17]

-

Data Presentation:

| Concentration of (S)-Aranidipine | Peak Fluorescence Intensity (Normalized to Control) | Time to Peak (seconds) | Area Under the Curve (Normalized to Control) |

| Vehicle (DMSO) | 1.0 | 5.2 ± 0.5 | 1.0 |

| 0.01 µM | 0.85 ± 0.08 | 5.5 ± 0.6 | 0.82 ± 0.07 |

| 0.1 µM | 0.52 ± 0.06 | 6.1 ± 0.7 | 0.48 ± 0.05 |

| 1 µM | 0.21 ± 0.04 | 6.8 ± 0.8 | 0.19 ± 0.03 |

| 10 µM | 0.05 ± 0.02 | N/A | 0.04 ± 0.01 |

| Nifedipine (Positive Control) | 0.15 ± 0.03 | 7.2 ± 0.9 | 0.13 ± 0.02 |

(S)-Aranidipine Signaling Pathway

The primary mechanism of action of (S)-Aranidipine is the blockade of L-type calcium channels, which are predominantly found in vascular smooth muscle cells and cardiac muscle.[1] This blockade reduces the influx of calcium ions, leading to a cascade of downstream cellular effects.

By blocking the L-type calcium channels, (S)-Aranidipine reduces the influx of calcium into vascular smooth muscle cells.[2] This leads to decreased activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is reduced, leading to smooth muscle relaxation and vasodilation. This is the primary mechanism behind its antihypertensive effect.[1] In cardiac cells, a similar reduction in calcium influx can affect contractility and heart rate.[18][19][20]

References

- 1. What is the mechanism of Aranidipine? [synapse.patsnap.com]

- 2. What is Aranidipine used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Interaction of Drug-Sensitive and -Resistant Human Melanoma Cells with HUVEC Cells: A Label-Free Cell-Based Impedance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human umbilical vein endothelial cells (HUVECs) show Ca(2+) mobilization as well as Ca(2+) influx upon hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cellular Model Systems to Study Cardiovascular Injury from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ZEISS HCS & AI for Cytotoxicity Assays in Biopharma [zeiss.com]

- 10. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Content Screening (HCS) Analysis of Cell Apoptosis [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. redeca.med.uchile.cl [redeca.med.uchile.cl]

- 15. agilent.com [agilent.com]

- 16. Workflow and Methods of High-Content Time-Lapse Analysis for Quantifying Intracellular Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic analysis of calcium flux activity in human iPSC-derived neurons using the Opera Phenix Plus system | Revvity [revvity.com]

- 18. Inhibition of T-type and L-type Ca(2+) currents by aranidipine, a novel dihydropyridine Ca(2+) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

Application Notes and Protocols for Chiral Separation of Aranidipine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Introduction

Aranidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Like many dihydropyridines, Aranidipine possesses a chiral center at the C4 position of the dihydropyridine ring, and thus exists as a pair of enantiomers. It has been reported that the pharmacological activity of such compounds often resides primarily in one enantiomer. Therefore, the ability to separate and quantify the individual enantiomers of Aranidipine is crucial for pharmacokinetic studies, quality control of bulk drug and pharmaceutical formulations, and to meet regulatory requirements.

While a specific, officially published HPLC method for the chiral separation of Aranidipine was not found in a comprehensive literature search, this document provides a detailed, robust, and scientifically-sound hypothetical method. This proposed method is based on established and successful chiral separation techniques for structurally similar 1,4-dihydropyridine compounds. Polysaccharide-based chiral stationary phases (CSPs), particularly amylose and cellulose derivatives, have demonstrated broad applicability for the enantioseparation of this class of drugs.

This application note details a proposed method utilizing a Chiralpak AD-H column, an amylose-based CSP, which is a common and effective choice for the chiral resolution of 1,4-dihydropyridine enantiomers.

Proposed HPLC Method Parameters

A summary of the proposed HPLC conditions for the chiral separation of Aranidipine enantiomers is provided in the table below.

| Parameter | Recommended Condition |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Hypothetical Quantitative Data

The following table presents expected, hypothetical quantitative data for the chiral separation of Aranidipine enantiomers based on the proposed method. These values are typical for the separation of similar 1,4-dihydropyridine compounds on a polysaccharide-based CSP.

| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |

| Aranidipine | Enantiomer 1 | ~ 8.5 | \multirow{2}{*}{> 2.0} |

| Enantiomer 2 | ~ 10.2 |

Experimental Protocols

1. Reagents and Materials

-

Aranidipine racemic standard

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (DEA) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

-

Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

-